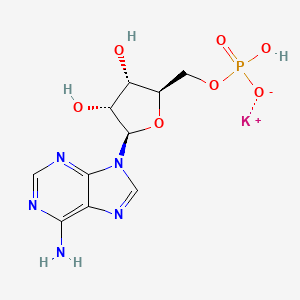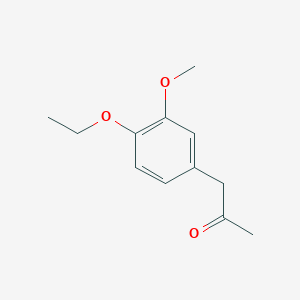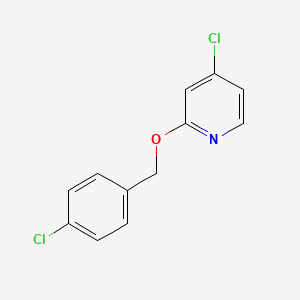
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H9Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group and a chlorobenzyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine typically involves the reaction of 4-chlorobenzyl chloride with 2-hydroxypyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridine attacks the benzyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-chlorobenzyl chloride, 2-hydroxypyridine
Solvent: Anhydrous conditions, often using solvents like dichloromethane or toluene
Base: Potassium carbonate or sodium hydroxide
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloro groups to other functional groups like amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Amino derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine involves its interaction with specific molecular targets. The chloro and chlorobenzyl groups can participate in various binding interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl chloride
- 2-Chloropyridine
- 4-Chloro-2-hydroxypyridine
Comparison
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine is unique due to the presence of both chloro and chlorobenzyl groups attached to the pyridine ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its analogs. For example, 4-chlorobenzyl chloride lacks the pyridine ring, while 2-chloropyridine does not have the chlorobenzyl group, resulting in different reactivity and applications.
Properties
CAS No. |
1346707-11-6 |
|---|---|
Molecular Formula |
C12H9Cl2NO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
4-chloro-2-[(4-chlorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-3-1-9(2-4-10)8-16-12-7-11(14)5-6-15-12/h1-7H,8H2 |
InChI Key |
XLQJELKJQHTXAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


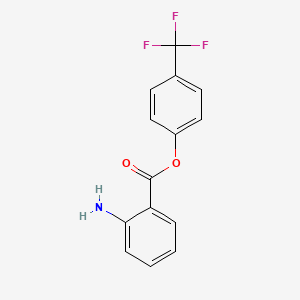
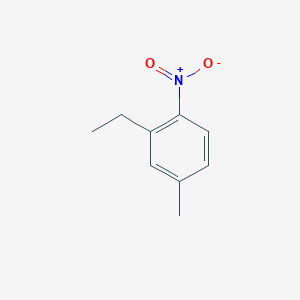

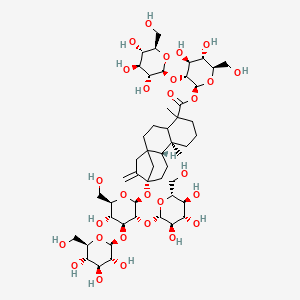
![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)
